cumingianoside E

Description

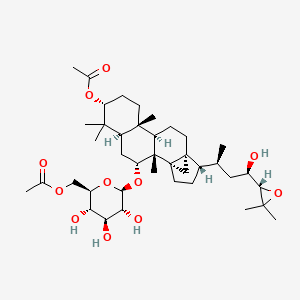

Cumingianoside E is a triterpenoid saponin isolated from the leaves and twigs of Dysoxylum cumingianum (Meliaceae) . Structurally, it belongs to the 14,18-cycloapotirucallane family, characterized by a unique cyclopropane ring at the C14 and C18 positions and a glycosidic linkage at C7 . Its molecular formula is C₄₀H₆₆O₁₂, with a molecular weight of 738.96 g/mol . This compound exhibits significant cytotoxicity against leukemia and colon cancer cell lines, with reported log GI₅₀ values ranging from -7.11 to -4.94 . Acid treatment of this compound yields derivatives with dammarane or tetranortriterpene skeletons, indicating its structural lability under acidic conditions .

Properties

Molecular Formula |

C40H64O11 |

|---|---|

Molecular Weight |

720.9 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(1S,2R,3R,5R,7R,10S,11R,14R,15S)-7-acetyloxy-15-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C40H64O11/c1-20(16-24(43)33-36(6,7)51-33)23-10-15-40-19-39(23,40)14-11-26-37(8)13-12-28(48-22(3)42)35(4,5)27(37)17-29(38(26,40)9)50-34-32(46)31(45)30(44)25(49-34)18-47-21(2)41/h20,23-34,43-46H,10-19H2,1-9H3/t20-,23-,24+,25+,26+,27-,28+,29+,30+,31-,32+,33-,34-,37+,38-,39+,40+/m0/s1 |

InChI Key |

BWLUFHQYKRKBLP-VAEWVCEVSA-N |

Isomeric SMILES |

C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@@H]2CC[C@@]34[C@@]2(C3)CC[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC[C@H](C6(C)C)OC(=O)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)C)O)O)O)C |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)O)C2CCC34C2(C3)CCC5C4(C(CC6C5(CCC(C6(C)C)OC(=O)C)C)OC7C(C(C(C(O7)COC(=O)C)O)O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The following table summarizes structural and functional differences between cumingianoside E and related triterpenoids:

| Compound | Molecular Formula | Skeleton Type | Glycosylation | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₄₀H₆₆O₁₂ | 14,18-cycloapotirucallane | β-D-glucopyranosyl at C7 | Acetyl group at C3, hydroxyls at C23-25 |

| Cumingianoside A | C₄₀H₆₆O₁₂ | 14,18-cycloapotirucallane | β-D-glucopyranosyl at C7 | Acetyl group at C3, hydroxyls at C23-25 |

| Cumingianoside C | C₄₁H₆₈O₁₃ | 14,18-cycloapotirucallane | β-D-glucopyranosyl at C7 | Additional acetyl group at C6' glucose |

| Cumingianoside P | C₄₂H₆₈O₁₃ | Apotirucallane | β-D-glucopyranosyl at C7 | Hydroxyls at C23,24; no acetyl groups |

| Cumingianoside Q | C₃₉H₆₄O₁₂ | Dammarane | β-D-glucopyranosyl at C7 | Open cyclopropane ring at C14,18 |

Key Observations :

- This compound and A share identical molecular formulas but differ in stereochemistry and substitution patterns .

- Acid hydrolysis of this compound produces cumingianoside D (dammarane skeleton) and compound 14 (tetranortriterpene), whereas cumingianoside A yields apoeuphane derivatives .

- Cumingianoside P lacks acetyl groups, contributing to its distinct cytotoxic profile .

Cytotoxic Activity

Key Observations :

- This compound derivatives (e.g., compound 14) show broader cytotoxicity than cumingianoside A, which is selective for BRAF-mutant melanoma .

- Cumingianoside A’s mechanism involves ER stress and autophagy, while cumingianoside P directly inhibits CDK1/cyclin B1 .

Pharmacological and Mechanistic Differences

Resistance Profile: Cumingianoside A overcomes BRAF inhibitor (PLX4032) resistance in melanoma by inducing apoptosis and autophagy . this compound’s derivatives are effective against multidrug-resistant leukemia but lack data on BRAF-mutant models .

Structural Stability: this compound undergoes rapid structural rearrangement under acidic conditions, unlike cumingianoside A .

Therapeutic Potential: Cumingianoside A has in vivo efficacy in xenograft models (67% tumor growth inhibition at 75 mg/kg) . this compound’s in vivo activity remains unstudied, though its derivatives show promise in vitro .

Q & A

Q. What methodologies resolve ambiguities in the biosynthetic pathway of this compound?

- Methodological Answer : Combine isotopic labeling (e.g., <sup>13</sup>C-glucose) with transcriptomic analysis of Dysoxylum cumingianum to trace precursor incorporation. Heterologous expression in yeast or plant cell cultures can validate enzyme candidates (e.g., cytochrome P450s) involved in cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.